molecular formula C20H25Br B8250476 4'-Bromo-3,5-di-tert-butylbiphenyl

4'-Bromo-3,5-di-tert-butylbiphenyl

Cat. No.: B8250476
M. Wt: 345.3 g/mol
InChI Key: RJFSNHHXDIZQCA-UHFFFAOYSA-N
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Description

4’-Bromo-3,5-di-tert-butylbiphenyl is an organic compound with the molecular formula C20H25Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two tert-butyl groups at the 3 and 5 positions. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3,5-di-tert-butylbiphenyl typically involves the bromination of 3,5-di-tert-butylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3,5-di-tert-butylbiphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3,5-di-tert-butylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl without the bromine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 4’-methoxy-3,5-di-tert-butylbiphenyl.

    Oxidation: Formation of 4’-bromo-3,5-di-tert-butylbiphenyl-4-carboxylic acid.

    Reduction: Formation of 3,5-di-tert-butylbiphenyl.

Scientific Research Applications

4’-Bromo-3,5-di-tert-butylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-3,5-di-tert-butylbiphenyl involves its interaction with molecular targets through its bromine and tert-butyl substituents. The bromine atom can participate in halogen bonding, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the bromine substituent.

    3,5-Di-tert-butylbenzyl bromide: Contains a bromine atom on a benzyl group instead of the biphenyl core.

    4-Bromo-2,6-di-tert-butylphenol: Similar bromine and tert-butyl substitution pattern but on a phenol ring.

Uniqueness

4’-Bromo-3,5-di-tert-butylbiphenyl is unique due to the specific positioning of the bromine and tert-butyl groups on the biphenyl core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-3,5-ditert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25Br/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-7-9-18(21)10-8-14/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSNHHXDIZQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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